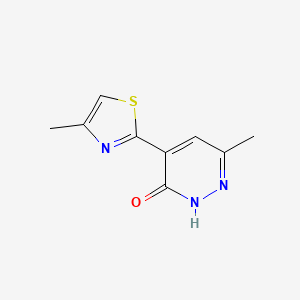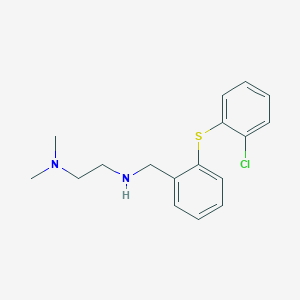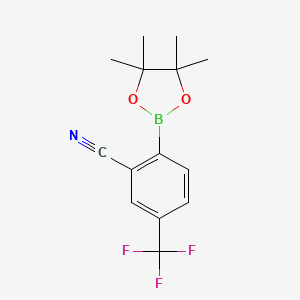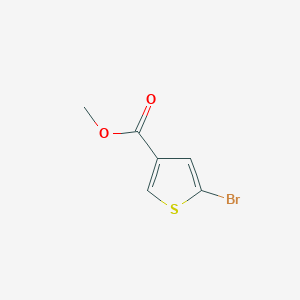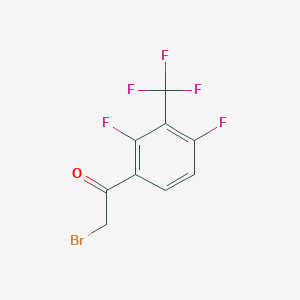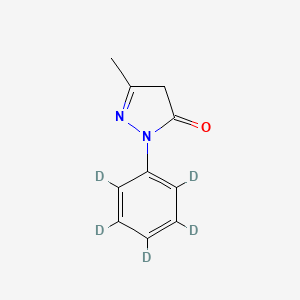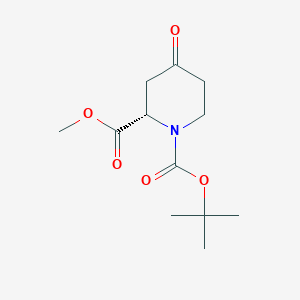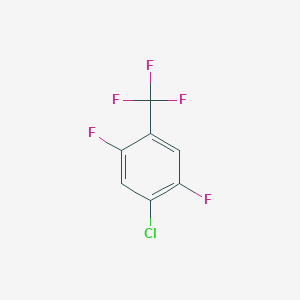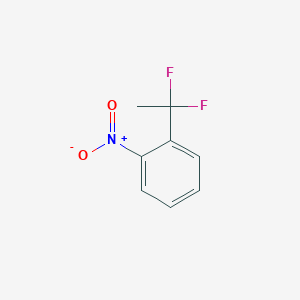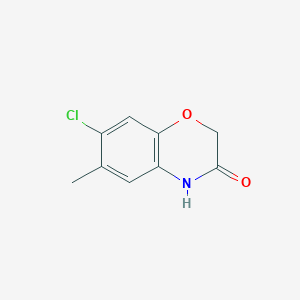
3-(氯甲基)-1-(二氟甲基)-1H-吡唑
描述
3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole is a heterocyclic compound that contains both chlorine and fluorine atoms. The presence of these halogens imparts unique chemical properties to the compound, making it valuable in various fields of scientific research and industrial applications. The pyrazole ring structure is known for its stability and reactivity, which further enhances the compound’s utility.
科学研究应用
3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
Mode of Action
Without specific information, it’s difficult to detail the exact mode of action. The difluoromethyl group in the compound could potentially undergo various chemical reactions, contributing to its biological activity .
Biochemical Pathways
Many biochemical pathways involve enzymes that can interact with pyrazole derivatives .
Pharmacokinetics
The presence of the difluoromethyl group could potentially affect these properties .
Action Environment
The action, efficacy, and stability of “3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole” could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole typically involves the reaction of pyrazole derivatives with chloromethyl and difluoromethyl reagents. One common method includes the chloromethylation of 1-(difluoromethyl)-1H-pyrazole using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods: In industrial settings, the production of 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis process.
Types of Reactions:
Substitution Reactions: The chlorine atom in 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction Reactions: Reduction of the difluoromethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 1-(fluoromethyl)-1H-pyrazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Oxidation: Pyrazole oxides.
Reduction: Fluoromethyl pyrazoles.
相似化合物的比较
- 3-(Chloromethyl)-1-(trifluoromethyl)-1H-pyrazole
- 3-(Bromomethyl)-1-(difluoromethyl)-1H-pyrazole
- 3-(Chloromethyl)-1-(fluoromethyl)-1H-pyrazole
Comparison:
- 3-(Chloromethyl)-1-(trifluoromethyl)-1H-pyrazole: The trifluoromethyl group provides greater electron-withdrawing effects compared to the difluoromethyl group, potentially altering the compound’s reactivity and biological activity.
- 3-(Bromomethyl)-1-(difluoromethyl)-1H-pyrazole: The bromomethyl group is more reactive in nucleophilic substitution reactions compared to the chloromethyl group, which may affect the compound’s synthetic utility.
- 3-(Chloromethyl)-1-(fluoromethyl)-1H-pyrazole: The fluoromethyl group is less electron-withdrawing than the difluoromethyl group, which may influence the compound’s chemical stability and reactivity.
属性
IUPAC Name |
3-(chloromethyl)-1-(difluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2N2/c6-3-4-1-2-10(9-4)5(7)8/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISICYNAOHDPNEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CCl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701243678 | |
| Record name | 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701243678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260659-01-5 | |
| Record name | 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260659-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701243678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


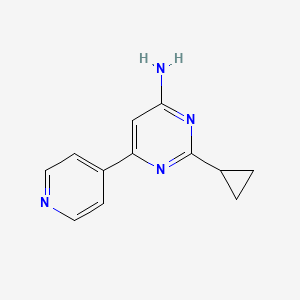
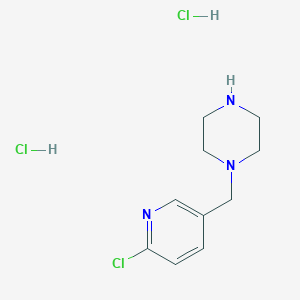
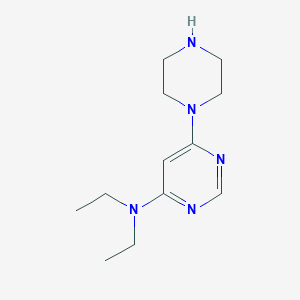
![2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1463245.png)
